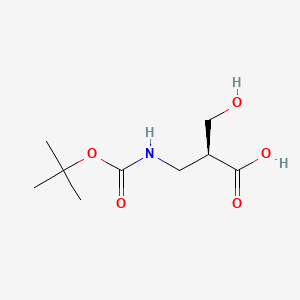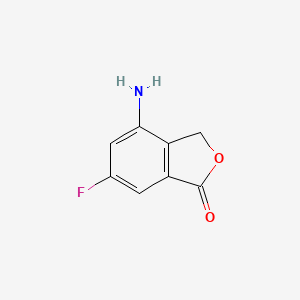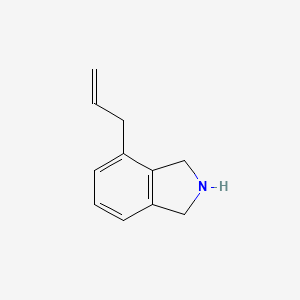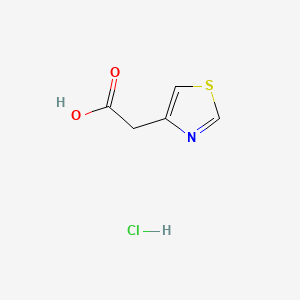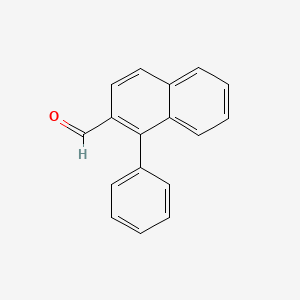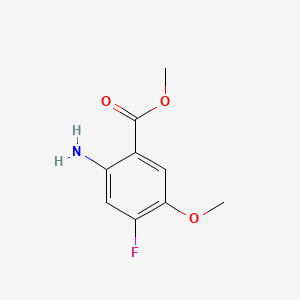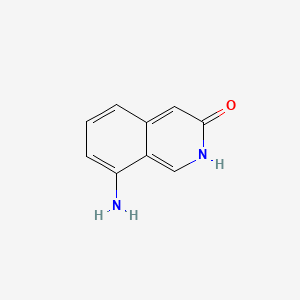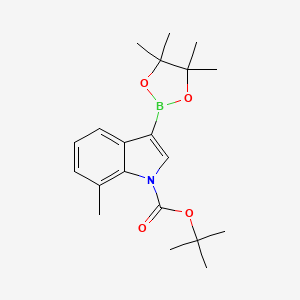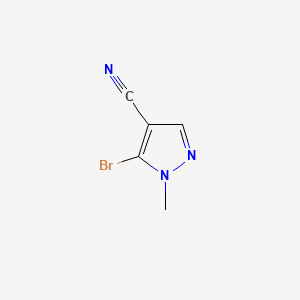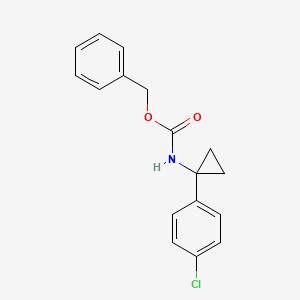
Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C17H16ClNO2 . It has an average mass of 301.767 Da and a monoisotopic mass of 301.086945 Da . This compound belongs to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The molecular structure of Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate consists of a benzyl group attached to a carbamate group, which is in turn attached to a cyclopropyl group that is substituted with a 4-chlorophenyl group .Applications De Recherche Scientifique
Tumor Specificity and Keratinocyte Toxicity
One significant application in scientific research for compounds related to Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate is the search for anticancer drugs with high tumor specificity and reduced keratinocyte toxicity. A review article highlighted the research on various compounds synthesized in a laboratory, focusing on their tumor specificity and toxicity towards normal oral keratinocytes. Among these compounds, those with structures similar to Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate were noted for their potential in inducing apoptotic cell death in human oral squamous cell carcinoma (OSCC) cell lines while showing minimal keratinocyte toxicity. The study emphasized the importance of chemical modification of lead compounds to develop new anticancer drugs with improved safety profiles (Sugita et al., 2017).
Environmental Impact and Toxicity
Another area of research related to Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate and its derivatives focuses on their environmental occurrence, toxicity, and potential ecological risks. Studies have investigated the persistence, bioaccumulation, and transformation of such compounds in the environment, especially concerning their release into aquatic ecosystems. The ecological risks associated with these compounds, due to their stability and potential toxic effects on aquatic life, have been a subject of concern. This line of research aims to understand the environmental impact of these compounds to develop safer and more eco-friendly alternatives (Kim & Choi, 2014).
Synthetic Applications in Organic Light Emitting Diodes (OLEDs)
Research has also been conducted on the use of cyclometalating ligands, similar in structure to Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate, for the development of transition-metal-based phosphors. These phosphors show promising applications in the field of organic light-emitting diodes (OLEDs). The study reviews various cyclometalating chelates, their interactions with transition metals, and the resulting photophysical properties. This research is pivotal in advancing OLED technology by providing highly emissive materials capable of emitting across the visible spectrum, thereby enhancing the performance and efficiency of OLEDs (Chi & Chou, 2010).
Propriétés
IUPAC Name |
benzyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-8-6-14(7-9-15)17(10-11-17)19-16(20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPXNHXDSLGNKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681979 |
Source


|
| Record name | Benzyl [1-(4-chlorophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate | |
CAS RN |
1215206-50-0 |
Source


|
| Record name | Phenylmethyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [1-(4-chlorophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


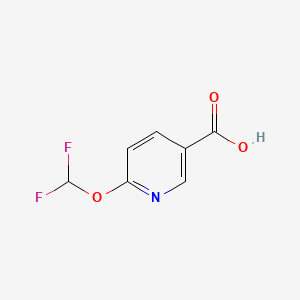
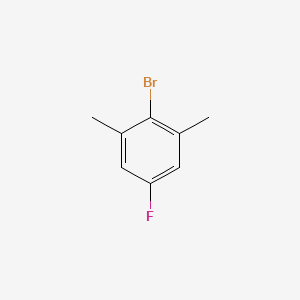
![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)
